(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol
Übersicht
Beschreibung
(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a benzyl(methyl)amino group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the benzyl(methyl)amino group and the hydroxyl group.
Reductive Amination: Cyclohexanone is reacted with benzylamine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride to form the intermediate (1R,2R)-2-[benzyl(methyl)amino]cyclohexanone.
Reduction: The intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted amino derivatives
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of chiral compounds with biological systems.
Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allylamine: An unsaturated amine with similar reactivity but different structural features.
Polyazamacrocyclic Compounds: These compounds share some functional similarities but have distinct structural frameworks.
3-Methoxyphenylboronic Acid: A compound with different functional groups but similar applications in organic synthesis.
Uniqueness
(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of both benzyl(methyl)amino and hydroxyl groups. This combination of features makes it particularly valuable in medicinal chemistry and organic synthesis, where chiral intermediates are often required.
Biologische Aktivität
(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities supported by empirical research findings.
Overview of the Compound
- IUPAC Name : this compound
- CAS Number : 109433-73-0
- Molecular Formula : C₁₄H₂₁NO
- Molecular Weight : 219.32 g/mol
This compound features a cyclohexane ring substituted with a benzyl(methyl)amino group and a hydroxyl group, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves:
- Reductive Amination :
- Cyclohexanone is reacted with benzylamine and formaldehyde in the presence of sodium cyanoborohydride to form an intermediate.
- Reduction :
- The intermediate is reduced using lithium aluminum hydride (LiAlH₄) to yield the final product.
This synthetic route allows for the production of the compound with high purity and yield, making it suitable for further biological studies .
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. Its chiral nature enables selective binding, which can influence various biological pathways. While specific targets are still under investigation, preliminary studies suggest potential interactions with neurotransmitter systems relevant to neurological disorders .
Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit significant anticonvulsant properties. For example, a related study found that certain esters derived from this compound demonstrated potent activity in seizure models, outperforming traditional anticonvulsants like phenobarbital .
Compound | ED50 (mmol/kg) | Comparison |
---|---|---|
This compound | 0.0056 | 10-fold more potent than phenobarbital |
Phenobarbital | 0.056 | Reference drug |
Ethosuximide | 0.92 | Reference drug |
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For instance, certain derivatives demonstrated activity against Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 16–32 µg/mL .
Antioxidant Properties
The presence of a hydroxyl group in the structure contributes to its antioxidant capabilities. Compounds with similar functional groups have been reported to exhibit membrane-protective effects and reduce oxidative stress in cellular models .
Case Study 1: Anticonvulsant Efficacy
In an experimental study evaluating the anticonvulsant efficacy of various derivatives, this compound showed promising results in reducing seizure frequency without significant neurotoxicity .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial activity of several related compounds against clinical isolates of bacteria. The results indicated that modifications to the benzyl group significantly influenced antibacterial potency .
Eigenschaften
IUPAC Name |
(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-15(11-12-7-3-2-4-8-12)13-9-5-6-10-14(13)16/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3/t13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKPJCRFOPWOGF-ZIAGYGMSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCCC2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@@H]2CCCC[C@H]2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.